molecular formula C24H26N2O4S B2562020 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide CAS No. 1251710-24-3

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide

Cat. No. B2562020
CAS RN: 1251710-24-3
M. Wt: 438.54
InChI Key: ZBWXVUGKKCJDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays an important role in epigenetic regulation of gene expression.

Scientific Research Applications

Paeonol Derivatives and Pharmacological Activities

Paeonol, which shares a methoxy functional group with the compound , has a broad range of pharmacological activities. Research on paeonol derivatives has shown promising antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. This suggests that derivatives of complex molecules with methoxy groups, such as the compound you're interested in, might also exhibit diverse biological activities worth exploring (Wang et al., 2020).

Application of Non-Oxidizing Biocides in Reverse Osmosis Systems

While not directly related to the compound , the study on non-oxidizing biocides in reverse osmosis polyamide membrane systems emphasizes the importance of identifying compounds with specific functionalities that can prevent biofouling without damaging the membranes or producing harmful byproducts. This research area could be relevant if the compound exhibits biocidal properties or could be modified for such applications (Da-Silva-Correa et al., 2022).

Advanced Oxidation Processes for Organic Pollutant Degradation

Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the potential for certain compounds to act as mediators or catalysts in environmental remediation technologies. If the compound or its derivatives have redox-active properties, they could contribute to the development of new AOPs for water treatment (Qutob et al., 2022).

Enzymatic Remediation of Organic Pollutants

The use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant compounds in wastewater presents a unique application area that could be relevant if the compound or its derivatives have enzymatic modulatory or mediator roles. This approach is gaining interest for its specificity and reduced environmental impact (Husain & Husain, 2007).

properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWXVUGKKCJDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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